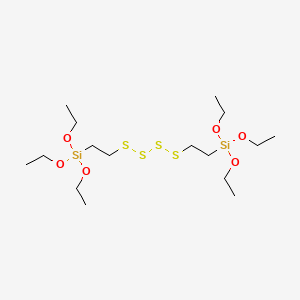
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is a complex organosilane compound. It is known for its unique structure, which includes both silicon and sulfur atoms, making it a valuable compound in various industrial applications. This compound is often used in the rubber industry to enhance the physical and mechanical properties of rubber products .
準備方法
The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds. One common method involves the reaction of triethoxysilylpropyl disulfide with sodium hydrogen sulfate and sodium hydrogensulfide in water at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and quality.
化学反応の分析
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials for medical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane involves its ability to form strong covalent bonds with other molecules. The silicon and sulfur atoms in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications as a crosslinking agent and in drug delivery systems .
類似化合物との比較
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is unique due to its combination of silicon and sulfur atoms. Similar compounds include:
Bis(triethoxysilylpropyl)disulfide: This compound is similar in structure but lacks the additional oxygen atoms present in this compound.
Bis(triethoxysilylpropyl)tetrasulfide: This compound has a higher sulfur content and is used in similar applications but offers different mechanical properties. The unique structure of this compound provides it with distinct advantages in terms of stability and reactivity, making it a valuable compound in various fields.
特性
CAS番号 |
41453-79-6 |
|---|---|
分子式 |
C16H38O6S4Si2 |
分子量 |
510.9 g/mol |
IUPAC名 |
triethoxy-[2-(2-triethoxysilylethyltetrasulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6S4Si2/c1-7-17-27(18-8-2,19-9-3)15-13-23-25-26-24-14-16-28(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
InChIキー |
ASAOXGWSIOQTDI-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCSSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















